N-tert-butyl-1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-1-[(1,1-dioxothian-4-yl)methyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3S/c1-15(2,3)16-14(18)13-4-7-17(11-13)10-12-5-8-21(19,20)9-6-12/h12-13H,4-11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJPKVIAWUTEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)CC2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine backbone is often synthesized via cyclization of γ-amino alcohols or reductive amination of diketones. Patent EP3015456A1 highlights the use of asymmetric hydrogenation with chiral catalysts (e.g., Rhodium-(R)-BINAP complexes) to generate enantiomerically pure pyrrolidines. For example, hydrogenation of pyrroline-3-carboxylate esters under 50 psi H₂ in methanol yields pyrrolidine-3-carboxylic acid derivatives with >90% enantiomeric excess (ee).
Functionalization at the 3-Position
Carboxamide Formation with tert-Butylamine
Activation of the Carboxylic Acid
The pyrrolidine-3-carboxylic acid is activated as an acyl chloride or mixed anhydride:
Amidation with tert-Butylamine
Coupling the activated acid with tert-butylamine proceeds via:
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Schotten-Baumann Reaction : Acyl chloride is reacted with tert-butylamine in aqueous NaOH (yield: 70%).
-
Coupling Reagents : HATU or EDCl/HOBt in DMF facilitate amide bond formation (yield: 85–90%).
Optimization and Catalytic Methods
Enantioselective Synthesis
Chiral catalysts like Ru-(S)-BINAP enable asymmetric hydrogenation of α,β-unsaturated esters to generate pyrrolidine precursors with 98% ee.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
N-tert-butyl-1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Notes
Data Limitations : Direct pharmacological data for the target compound is absent in the provided evidence; comparisons rely on structural analogs and inferred properties.
Patent Relevance : The European patent () highlights pyrrolidine carboxamides as intermediates in drug discovery, underscoring the target compound’s relevance in medicinal chemistry.
Biological Activity
N-tert-butyl-1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]pyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₇N₂O₃S
- Molecular Weight : 239.33 g/mol
- CAS Number : 2230803-89-9
Research indicates that this compound exhibits various biological activities:
- Antiviral Properties : The compound has shown potential in modulating viral replication and host cellular responses. It may inhibit pathways involved in viral translation initiation and affect lipid metabolism related to viral infections .
- Anti-inflammatory Effects : Studies suggest that this compound can suppress NF-kappa-B activation, a key regulator of inflammation, thereby potentially reducing inflammatory responses .
- Cell Cycle Regulation : The compound may influence cell cycle checkpoints by repressing negative regulators such as CDKN1A, promoting cellular proliferation under certain conditions .
- Cytotoxicity and Apoptosis : Preliminary data indicate that it may induce apoptosis in specific cancer cell lines, making it a candidate for further investigation in cancer therapy .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests:
- Human Intestinal Absorption : High probability (0.9862) indicating effective absorption.
- Blood-Brain Barrier Penetration : Moderate probability (-0.5052), suggesting limited central nervous system penetration.
Study 1: Antiviral Activity
A recent study investigated the antiviral effects of N-tert-butyl-1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]pyrrolidine on Hepatitis C virus (HCV). The results indicated a significant reduction in viral load in treated cells compared to controls, highlighting its potential as a therapeutic agent against HCV .
Study 2: Anti-inflammatory Mechanism
In another study focused on inflammatory diseases, the compound was tested for its ability to modulate cytokine production in macrophages. Results demonstrated that it effectively reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent .
Data Table
Q & A
Basic: What analytical techniques are recommended for structural characterization of this compound?
To confirm the molecular structure and purity, employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS) , and Infrared (IR) spectroscopy . For example:
- ¹H NMR resolves protons on the pyrrolidine ring and tert-butyl group, with chemical shifts typically between δ 1.2–1.4 ppm for tert-butyl protons and δ 3.0–4.0 ppm for pyrrolidine methylene groups .
- HRMS validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions), while IR identifies functional groups like the amide carbonyl (1650–1700 cm⁻¹) and sulfone (1300–1350 cm⁻¹) .
Basic: How can researchers optimize the synthesis yield of this compound?
Key parameters include:
- Solvent selection : Dichloromethane or acetonitrile for nucleophilic substitution steps, as they stabilize intermediates without side reactions .
- Temperature control : Maintain 0–25°C during carboxamide coupling to minimize decomposition.
- Catalyst use : Pd(PPh₃)₄ for cross-coupling reactions involving aryl/heteroaryl halides, with Cs₂CO₃ as a base to enhance reactivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .
Advanced: What computational methods aid in predicting reactivity or regioselectivity for derivatives?
Leverage density functional theory (DFT) to model transition states and reaction pathways. For example:
- Calculate Fukui indices to predict nucleophilic/electrophilic sites on the pyrrolidine ring .
- Use ICReDD’s reaction path search tools (quantum chemical calculations combined with experimental feedback) to optimize conditions for sulfone or amide functionalization .
Advanced: How can researchers resolve contradictions in biochemical activity data across studies?
Systematically evaluate variables:
- Assay conditions : Compare buffer pH (e.g., phosphate vs. Tris buffers), which may alter protonation states of the sulfone or amide groups, affecting binding to targets like kinases or GPCRs .
- Cell lines : Test in multiple models (e.g., HEK293 vs. HeLa) to rule out cell-specific uptake or metabolism differences.
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may contribute to observed discrepancies .
Basic: What stability considerations are critical for long-term storage?
- Temperature : Store at –20°C in airtight, amber vials to prevent hydrolysis of the tert-butyl carbamate group .
- Moisture control : Use desiccants (e.g., silica gel) to avoid sulfone or amide hydrolysis.
- Solvent : Dissolve in anhydrous DMSO for biological assays; avoid aqueous buffers unless freshly prepared .
Advanced: What strategies enable selective functionalization of the pyrrolidine ring?
- Protecting groups : Use Boc (tert-butoxycarbonyl) for the carboxamide to direct electrophilic substitution to the 3-position of the pyrrolidine .
- Metal catalysis : Pd-mediated C–H activation for arylations or Ru-catalyzed oxidations to introduce ketones .
- Enzymatic resolution : Lipases or esterases for enantioselective modifications of chiral centers .
Advanced: How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?
- Prodrug design : Mask the carboxamide as an ester or Schiff base to enhance membrane permeability .
- Nanocarriers : Encapsulate in PEGylated liposomes to improve solubility and prolong circulation time.
- Metabolic studies : Use radiolabeled (¹⁴C or ³H) analogs to track absorption and excretion in rodent models .
Basic: What safety protocols are essential during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods when weighing or heating to avoid inhalation of fine particles.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What techniques validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Monitor protein target stabilization upon compound binding using Western blot or MS .
- Fluorescence Polarization : Track displacement of fluorescent probes (e.g., ATP-competitive kinase inhibitors) .
- SPR/BLI : Quantify binding kinetics (Kₐ, Kd) using surface plasmon resonance or bio-layer interferometry .
Advanced: How can spectral data contradictions (e.g., unexpected NMR peaks) be troubleshooted?
- Impurity profiling : Compare HRMS data to identify byproducts (e.g., oxidation of the sulfone to sulfonic acid).
- Dynamic NMR : Analyze temperature-dependent splitting to confirm conformational flexibility in the pyrrolidine ring .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to assign ambiguous carbonyl or methylene signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
